molecular formula C25H26N4O3 B11203086 N-(3-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(3-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11203086
M. Wt: 430.5 g/mol
InChI Key: ASRLJLKXJBWITD-UHFFFAOYSA-N
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Description

N-(3-ETHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the phenyl and ethyl groups via substitution reactions.
  • Acetylation to introduce the acetamide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ETHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ETHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE may include other pyrrolopyrimidine derivatives with different substituents. Examples could be:

  • N-(3-METHYLPHENYL)-2-[3-(2-ETHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
  • N-(3-ISOPROPYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(3-ETHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H26N4O3/c1-3-18-8-7-11-20(14-18)27-22(30)16-29-15-21(19-9-5-4-6-10-19)23-24(29)25(31)28(17-26-23)12-13-32-2/h4-11,14-15,17H,3,12-13,16H2,1-2H3,(H,27,30)

InChI Key

ASRLJLKXJBWITD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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